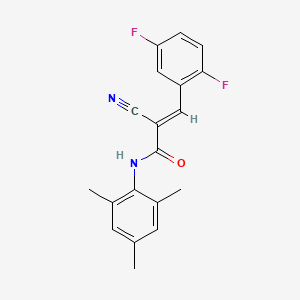

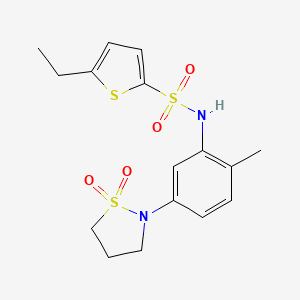

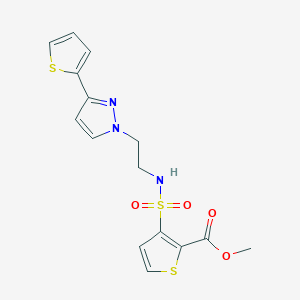

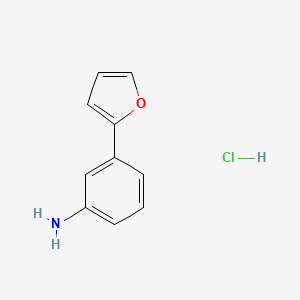

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-ethylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Molecular Docking Studies

- Research on novel sulfonamide hybrids, including those bearing carbamate/acyl-thiourea scaffolds, has been conducted to evaluate their antimicrobial activities. Such studies often involve the synthesis of new compounds followed by in vitro testing against various bacterial strains, and molecular docking studies to predict interaction mechanisms with biological targets (Hussein, 2018).

Antimicrobial and Antifungal Activities

- Synthesis and bioactivity evaluations have been performed on various sulfonamide derivatives, showing promising results in terms of antibacterial, antifungal, and antioxidant activities. Specific compounds have exhibited notable activity compared to standard treatments, highlighting the potential of sulfonamides in medical and environmental applications (Subramanyam et al., 2017).

Drug Metabolism and Biocatalysis

- The application of biocatalysis in drug metabolism has been explored, particularly in preparing mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This approach has enabled the generation of significant quantities of metabolites for structural characterization, aiding in the development of drugs with improved pharmacokinetic profiles (Zmijewski et al., 2006).

Anti-tubercular Activity

- Studies on novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds have revealed potential anti-tubercular activity. The development of these compounds involves synthesizing and evaluating their effectiveness against Mycobacterium tuberculosis, contributing to the search for new therapeutic agents against tuberculosis (Dighe et al., 2012).

VEGFR-2 Inhibition and Anticancer Properties

- Novel sulfonamides carrying a biologically active moiety have been designed and synthesized as VEGFR-2 inhibitors, showing potential anticancer activity. These compounds have been evaluated against various cancer cell lines, with some exhibiting significant cytotoxic effects and the ability to inhibit vascular endothelial growth factor receptor-2, suggesting their utility in cancer therapy (Ghorab et al., 2016).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The biochemical pathways affected by this compound are related to cell cycle regulation. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle . This can have downstream effects on DNA replication, cell division, and potentially cell survival.

Result of Action

The result of the compound’s action would depend on its specific effects on CDK2. Generally, inhibition of CDK2 can lead to cell cycle arrest, which can induce cell death in rapidly dividing cells . This could potentially be used therapeutically in conditions characterized by excessive cell division, such as cancer.

Propriétés

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S3/c1-3-14-7-8-16(23-14)25(21,22)17-15-11-13(6-5-12(15)2)18-9-4-10-24(18,19)20/h5-8,11,17H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMXGAYAXMFHFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-ethylthiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2778227.png)

![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2778229.png)

![1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2778234.png)

![4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile](/img/structure/B2778238.png)

![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2778245.png)

![N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2778249.png)